2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid
Description
The compound 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6, molecular formula C₉H₅F₅O₃) is a fluorinated acetic acid derivative characterized by a phenyl ring substituted with fluorine (F) at the 2-position and a trifluoromethoxy (OCF₃) group at the 4-position. The acetic acid moiety features two fluorine atoms on the α-carbon, enhancing its acidity and electronic properties. This compound is utilized in pharmaceutical and agrochemical research due to the metabolic stability imparted by fluorine substituents .
Properties
Molecular Formula |
C9H4F6O3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H4F6O3/c10-6-3-4(18-9(13,14)15)1-2-5(6)8(11,12)7(16)17/h1-3H,(H,16,17) |
InChI Key |
CFLZBTWPYGNLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzene with difluoroacetic acid in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various fluorinated products
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent Position and Electronic Effects
- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The OCF₃ group at the 4-position (as in the parent compound) is less electron-withdrawing than CF₃ but enhances solubility and metabolic resistance.
- Fluorine Position on Phenyl Ring: The 2-fluoro substituent in the parent compound introduces ortho effects, which can restrict molecular rotation and influence receptor interactions. Analogues with 2,4,6-trifluoro substitution (e.g., CAS 209991-63-9) exhibit stronger electron-withdrawing effects but reduced solubility .
Acidity and Reactivity
The 2,2-difluoro modification on the acetic acid moiety (pKa ~1.5–2.0) significantly lowers the acid’s pKa compared to non-fluorinated analogues (pKa ~2.6–3.0), enhancing its ability to form stable salts and participate in hydrogen bonding. Monofluoro variants (e.g., 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid) exhibit intermediate acidity .
Toxicokinetic Profiles
The ammonium salt of related compounds (e.g., cC6O4) shows rapid urinary excretion in rats (half-life 4–7 hours) without bioaccumulation, suggesting favorable toxicological profiles for fluorinated surfactants. However, free acids like the parent compound may exhibit different metabolic pathways due to higher acidity and solubility .
Biological Activity
2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with significant potential in medicinal and agricultural chemistry. Its unique structure, characterized by multiple fluorine substitutions, enhances its biological activity, making it a subject of interest in various research domains.
- Molecular Formula : C9H4F6O3
- Molecular Weight : 274.12 g/mol
- IUPAC Name : 2,2-difluoro-2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid
- InChI Key : CFLZBTWPYGNLIT-UHFFFAOYSA-N
The presence of fluorine atoms contributes to the compound's stability and reactivity, which are critical in its interactions with biological targets.
The biological activity of 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated structure enhances binding affinity, facilitating modulation of various metabolic pathways. This compound has shown potential as an inhibitor or modulator of specific enzymatic activities, affecting cellular functions significantly.
Pharmacological Potential
Research indicates that 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid may serve as a scaffold for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance efficacy against various diseases. Some notable findings include:
- Antimicrobial Activity : Studies have demonstrated that fluorinated compounds can exhibit enhanced antimicrobial properties due to their lipophilicity and ability to penetrate biological membranes.
- Enzyme Inhibition : The compound has been explored for its potential in inhibiting key enzymes involved in metabolic disorders, showcasing promise in drug development for conditions like diabetes and obesity.
Agrochemical Applications
The compound's unique properties also render it suitable for use in agrochemicals. Its effectiveness as a herbicide or pesticide can be attributed to its selective action on plant metabolic pathways, minimizing impact on non-target species.
Comparative Analysis with Similar Compounds
When compared to other fluorinated compounds, 2,2-Difluoro-2-(2-fluoro-4-(trifluoromethoxy)phenyl)acetic acid exhibits superior activity profiles due to its enhanced binding capabilities and metabolic stability.
| Compound Name | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| 4-(Trifluoromethoxy)phenylacetic acid | C9H7F3O3 | Moderate | Pharmaceuticals |
| 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid | C9H6F5O3 | High | Pharmaceuticals, Agrochemicals |
Case Studies
-
Antiparasitic Activity : A study evaluated the efficacy of fluorinated derivatives against Plasmodium falciparum, revealing that modifications in the structure led to improved activity (EC50 values significantly lower than non-fluorinated analogs).
- Table 1: Activity Data
| Compound | EC50 (µM) | Remarks |
|----------|------------|---------|
| 2,2-Difluoro Compound | 0.395 | Enhanced activity observed |
| Non-fluorinated analog | >1.0 | Poor activity |
- Table 1: Activity Data
- Metabolic Stability : Research focused on optimizing the pharmacokinetic profile of similar fluorinated compounds demonstrated that structural modifications could lead to improved metabolic stability without compromising biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
